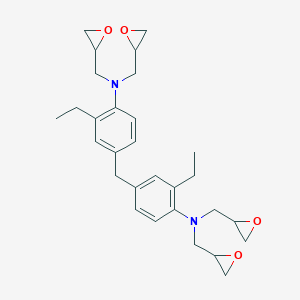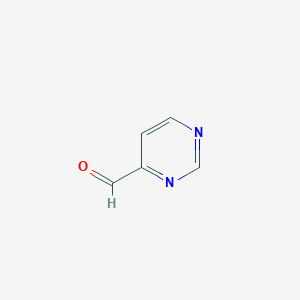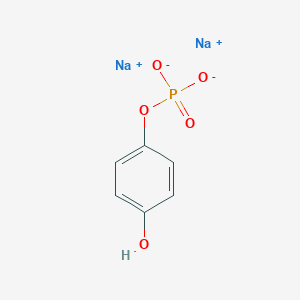
4-羟基苯磷酸钠
描述
Sodium 4-hydroxyphenyl phosphate (Na4HPO4) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, and is commonly used as a buffer, a reagent, and a catalyst. This compound is used to study the biochemical and physiological effects of various compounds, as well as to improve the accuracy of lab experiments.
科学研究应用
1. 磷酸盐稳态中的作用
作为一种基于磷酸盐的化合物,4-羟基苯磷酸钠被暗示在磷酸盐稳态中发挥作用。磷酸盐对于包括能量代谢、核酸合成和细胞信号传导在内的各种生物过程至关重要。磷酸盐稳态的调节涉及多种激素和磷酸盐排泄肽与钠-磷酸盐共转运蛋白的相互作用,影响从细胞外环境中吸收磷酸盐并维持整体平衡(Berndt & Kumar, 2006)。
2. 在碱性溶液中抑制腐蚀
研究已经探索了磷酸盐化合物,包括磷酸钠,作为无毒腐蚀抑制剂的应用。在模拟混凝土孔隙中的电解质的碱性介质中,这些化合物通过在钢表面形成保护层,显示出在氯离子存在的情况下减少腐蚀活性的潜力。这表明在保持钢结构完整性方面具有重要应用(Etteyeb et al., 2007)。
3. 用于生物标志物识别的荧光反应
在一种新颖方法中,首次报道了涉及4-羟基苯磷酸钠的荧光反应。这种反应导致原位形成含硅荧光聚合物点(Si-PDs),这在碱性磷酸酶(ALP)活性测定和免疫分析中找到应用。这种创新方法在生物标志物识别、疾病诊断和抑制剂筛选方面具有重要意义,对医学研究和诊断做出了重要贡献(Liu et al., 2020)。
4. 羟基磷灰石纳米颗粒的形成
在材料科学领域,4-羟基苯磷酸钠被认为参与了羟基磷灰石纳米颗粒的合成。利用这种化合物的水热法有助于形成羟基磷灰石的类似板状纳米晶体,由于其在医学植入物、药物递送系统和其他生物医学应用中的潜在应用,这些纳米晶体备受关注(Zhang et al., 2009)。
作用机制
Target of Action
Sodium 4-hydroxyphenyl phosphate primarily targets Alkaline Phosphatase (ALP) , an enzyme that plays a crucial role in various biochemical processes . ALP is known for its ability to catalyze the hydrolysis of phosphate esters in an alkaline environment .
Mode of Action
The compound interacts with its target, ALP, through a process known as enzymatic hydrolysis . In this process, ALP catalyzes the hydrolysis of Sodium 4-hydroxyphenyl phosphate into hydroquinone . This interaction results in significant changes in the biochemical environment, leading to the generation of specific products .
Biochemical Pathways
The hydrolysis of Sodium 4-hydroxyphenyl phosphate by ALP leads to the production of hydroquinone . This process affects the biochemical pathways associated with the generation of fluorescent silicon-containing polymer dots (Si-PDs) . The hydroquinone produced controls the generation of these Si-PDs, which are used in various biochemical assays .
Result of Action
The enzymatic hydrolysis of Sodium 4-hydroxyphenyl phosphate by ALP results in the production of hydroquinone . This hydroquinone then controls the generation of fluorescent Si-PDs . These Si-PDs have significant applications in biochemical assays, including the detection of ALP activity and immunoassays .
Action Environment
The action of Sodium 4-hydroxyphenyl phosphate is influenced by various environmental factors. For instance, the activity of ALP, the primary target of the compound, is known to be influenced by pH levels . Therefore, changes in the pH of the environment could potentially affect the efficacy and stability of Sodium 4-hydroxyphenyl phosphate. Additionally, other factors such as temperature and the presence of other biochemical entities could also influence the compound’s action.
未来方向
生化分析
Biochemical Properties
Sodium 4-hydroxyphenyl phosphate interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the alkaline phosphatase (ALP)-catalyzed hydrolysis, which is a crucial biochemical reaction . The nature of these interactions is complex and often involves the formation of intermediate complexes that facilitate the biochemical reactions .
Cellular Effects
The effects of Sodium 4-hydroxyphenyl phosphate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, alterations in the concentrations of extracellular phosphate modulate type III sodium–phosphate cotransporter activity on the plasma membrane, triggering changes in cellular function .
Molecular Mechanism
At the molecular level, Sodium 4-hydroxyphenyl phosphate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been shown to participate in the fluorogenic reaction to prepare fluorescent silicon-containing polymer dots .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-hydroxyphenyl phosphate can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium 4-hydroxyphenyl phosphate can vary with different dosages in animal models. While specific studies on Sodium 4-hydroxyphenyl phosphate are limited, it is known that phosphate compounds can have threshold effects and may cause toxic or adverse effects at high doses .
Metabolic Pathways
Sodium 4-hydroxyphenyl phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is known that phosphate homeostasis is primarily mediated by fibroblast growth factor 23 (FGF23), vitamin D, and parathyroid hormone (PTH) .
Transport and Distribution
Sodium 4-hydroxyphenyl phosphate is transported and distributed within cells and tissues through specific transporters . For instance, it is known that the SLC34 family of sodium-driven phosphate cotransporters mediates the translocation of divalent inorganic phosphate .
Subcellular Localization
The subcellular localization of Sodium 4-hydroxyphenyl phosphate and its effects on activity or function are complex. While specific information on Sodium 4-hydroxyphenyl phosphate is limited, it is known that phosphate compounds play crucial roles in various subcellular compartments . For instance, phosphate is an essential component of phospholipids in plasma membranes and organelle membranes .
属性
IUPAC Name |
disodium;(4-hydroxyphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYKXZZXDRGNST-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596669 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20368-79-0 | |
| Record name | Disodium 4-hydroxyphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "In situ formation of fluorescent silicon-containing polymer dots for alkaline phosphatase activity detection and immunoassay". What role does Sodium 4-hydroxyphenyl phosphate play in this context?
A1: Sodium 4-hydroxyphenyl phosphate acts as a substrate for the enzyme alkaline phosphatase (ALP). [] ALP cleaves the phosphate group from Sodium 4-hydroxyphenyl phosphate, generating free 4-hydroxyphenol. This product can then undergo further reactions, such as oxidation, leading to the formation of fluorescent products. In the context of this research, the fluorescence generated is directly proportional to the activity of ALP, enabling its detection and quantification. This principle can be further applied in immunoassays, where ALP is often conjugated to antibodies. The amount of fluorescent signal generated can then be correlated to the concentration of the target analyte.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



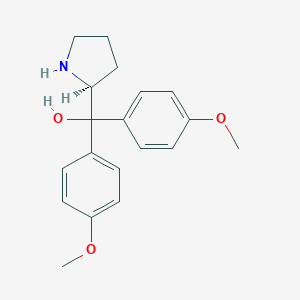

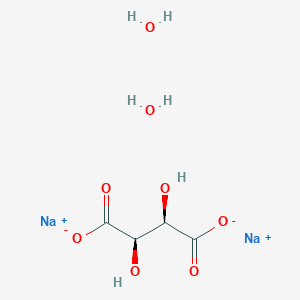
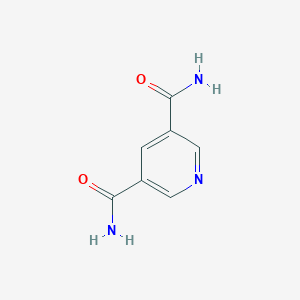

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
